Chlorogenic acid

Catalog No.
S523519
CAS No.
327-97-9
M.F
C16H18O9
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorogenic acid

CAS Number

327-97-9

Product Name

Chlorogenic acid

IUPAC Name

(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1

InChI Key

CWVRJTMFETXNAD-NCZKRNLISA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Solubility

40 mg/mL at 25 °C

Synonyms

3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Description

The exact mass of the compound Chlorogenic acid is 354.09508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids. It belongs to the ontological category of cyclitol carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlorogenic acid (CGA) is a polyphenol, a type of antioxidant compound found abundantly in various plants and fungi []. It has gained significant scientific research interest due to its diverse potential health benefits and applications. Here's a breakdown of its current exploration in scientific research:

Anti-oxidant and Anti-inflammatory Properties

CGAs are potent antioxidants that can scavenge free radicals in the body, reducing oxidative stress linked to chronic diseases []. Studies suggest CGAs may have anti-inflammatory properties, potentially beneficial for conditions like arthritis and inflammatory bowel disease [].

Potential Role in Metabolic Health

Research explores the potential of CGAs in regulating blood sugar and lipid metabolism []. Studies suggest CGAs may improve insulin sensitivity and reduce blood sugar levels, potentially aiding in type 2 diabetes management []. Additionally, CGAs may influence cholesterol levels, potentially contributing to a healthier metabolic profile [].

Neuroprotective Effects

Scientific research investigates the potential neuroprotective effects of CGAs. Studies suggest CGAs may improve cognitive function and memory, potentially offering benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease []. The mechanisms underlying these effects are still under investigation.

Anti-cancer Properties

The anti-proliferative and anti-inflammatory properties of CGAs have led to research on their potential role in cancer prevention and treatment []. Studies suggest CGAs may inhibit the growth and spread of various cancer cells, although further research is needed to understand their effectiveness [].

Food Science Applications

Beyond health benefits, CGAs have potential applications in the food industry. Their antimicrobial properties may extend the shelf life of food products []. Additionally, CGAs may act as natural preservatives and enhance the flavor profile of certain foods and beverages [].

Chlorogenic acid is a polyphenolic compound formed from the esterification of caffeic acid and quinic acid. It plays a significant role in plant metabolism, particularly as an intermediate in lignin biosynthesis. The term "chlorogenic acids" encompasses a family of related compounds, including various hydroxycinnamic acids and their esters with quinic acid. Despite its name, chlorogenic acid does not contain chlorine; the name derives from the Greek word for "green" due to the green color produced when these compounds are oxidized .

Structurally, chlorogenic acid is characterized by its catechol moiety and multiple hydroxyl groups, which contribute to its biological activity. The most common isomer is 3-caffeoylquinic acid, but other isomers include 4-caffeoylquinic acid (cryptochlorogenic acid) and 5-caffeoylquinic acid (neochlorogenic acid) .

The mechanism of action of chlorogenic acid is still under investigation, but several potential pathways have been proposed:

  • Inhibition of glucose absorption: Chlorogenic acid may inhibit enzymes responsible for carbohydrate breakdown, leading to slower blood sugar rise after meals [].
  • Insulin sensitivity: Chlorogenic acid might improve the body's response to insulin, promoting better blood sugar control [].
  • Antioxidant activity: The polyphenol structure of chlorogenic acid allows it to scavenge free radicals, potentially reducing oxidative stress and inflammation [].
, primarily due to its antioxidant properties. It can scavenge a variety of free radicals, including hydroxyl radicals and superoxide radicals, through two main mechanisms: hydrogen-atom transfer and radical adduct formation .

Additionally, chlorogenic acid can react with redox-active transition metals such as iron and copper, forming chelates that facilitate electron transfer reactions. This interaction can lead to the generation of reactive oxygen species under certain conditions, indicating both antioxidant and pro-oxidant potential depending on the surrounding environment .

Chlorogenic acid has been extensively studied for its biological activities, particularly its antioxidant effects. It has shown protective effects against oxidative stress by reducing DNA damage caused by reactive oxygen species. Studies indicate that chlorogenic acid can enhance the expression of antioxidant enzymes and modulate signaling pathways involved in oxidative stress response .

Moreover, chlorogenic acid has been linked to various health benefits, including potential anti-inflammatory effects and modulation of glucose metabolism, which may have implications for diabetes management . Its ability to inhibit certain enzymes related to carbohydrate metabolism has garnered interest in its potential role in weight management and metabolic health .

Chlorogenic acid is synthesized in plants through the shikimic acid pathway. The biosynthetic process involves several key enzymes: phenylalanine ammonia-lyase catalyzes the conversion of phenylalanine to cinnamic acid, which is subsequently transformed into p-coumaric acid. This compound then undergoes a series of reactions involving coenzyme A and quinic acid to yield chlorogenic acid .

In laboratory settings, chlorogenic acid can be synthesized through chemical methods that involve the esterification of caffeic acid with quinic acid under controlled conditions. This synthetic approach allows for the production of specific isomers for research purposes.

Chlorogenic acid has various applications across different fields:

  • Food Industry: Used as a natural antioxidant in food products to enhance shelf life and maintain quality.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against diseases such as diabetes and hypertension.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
  • Agriculture: Explored as a natural pesticide due to its ability to inhibit certain pathogens .

Research on chlorogenic acid's interactions with other compounds has revealed its complex behavior in biological systems. For instance, it can form complexes with metal ions, enhancing its antioxidant capacity while potentially leading to pro-oxidant effects in the presence of redox-active metals . Additionally, studies have indicated that chlorogenic acid can interact with various biomolecules, including proteins and nucleic acids, influencing their stability and function.

Chlorogenic acid shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

Compound NameStructure/TypeUnique Features
Caffeic AcidHydroxycinnamic AcidA direct precursor to chlorogenic acid; lacks quinic structure.
Ferulic AcidHydroxycinnamic AcidContains an additional methoxy group; known for anti-inflammatory properties.
p-Coumaric AcidHydroxycinnamic AcidA simpler structure; involved in lignin biosynthesis like chlorogenic acid.
Isochlorogenic AcidsDicaffeoylquinic AcidsContains multiple caffeoyl groups; exhibits enhanced antioxidant activity compared to chlorogenic acid.

Chlorogenic acid is unique due to its specific esterification pattern with quinic acid, which contributes significantly to its biological activities and applications compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

354.09508215 g/mol

Monoisotopic Mass

354.09508215 g/mol

Heavy Atom Count

25

Appearance

White to light yellow solid powder.

Melting Point

205 - 209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

318ADP12RI

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 10 of 14 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

202650-88-2
327-97-9

Wikipedia

Chlorogenic_acid
Sorafeni

Dates

Modify: 2023-08-15
1: Meng S, Cao J, Feng Q, Peng J, Hu Y. Roles of chlorogenic Acid on regulating glucose and lipids metabolism: a review. Evid Based Complement Alternat Med. 2013;2013:801457. doi: 10.1155/2013/801457. Epub 2013 Aug 25. Review. PubMed PMID: 24062792; PubMed Central PMCID: PMC3766985.

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